Cas no 4649-12-1 (2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine)
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- 1H-Pyrrolo(2,3-B)pyridine-3-ethanaMine 7-AzatryptaMine
- 2-(2,9-diazabicyclo[4.3.0]nona-2,4,7,10-tetraen-7-yl)ethanamine
- 7-Azatryptamine
- 1H-PYRROLO[2,3-B]PYRIDINE-3-ETHANAMINE
- 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
- 2-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHYLAMINE
- 2-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHAN-1-AMINE
- 1H-Pyrrolo(2,3-b)pyridine-3-ethanamine
- 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine
- CSBXAJWXUYDUTM-UHFFFAOYSA-N
- AB59809
- AJ-
- 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethylamine
- EN300-115756
- SCHEMBL14640469
- MFCD10697517
- AKOS011637554
- SCHEMBL738162
- [2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine
- DB-345774
- F2113-0259
- 7-aza-tryptamine
- F13298
- 4649-12-1
- A918748
- DTXSID60196852
- AS-71535
- SY025066
- 3-(2-Aminoethyl)-1H-pyrrolo[2,3-b]pyridine
- DTXCID00119343
- ALBB-022249
-
- MDL: MFCD26383625
- Inchi: 1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12)
- InChI Key: CSBXAJWXUYDUTM-UHFFFAOYSA-N
- SMILES: N1C=C(C2=CC=CN=C12)CCN
Computed Properties
- Exact Mass: 161.09500
- Monoisotopic Mass: 161.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
- XLogP3: 0.6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 358.4 ℃ at 760 mmHg
- PSA: 54.70000
- LogP: 1.76440
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0436-1g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethylamine |
4649-12-1 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0436-5g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethylamine |
4649-12-1 | 97% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0436-500mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethylamine |
4649-12-1 | 97% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0436-25g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethylamine |
4649-12-1 | 97% | 25g |
32140.81CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0436-250mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethylamine |
4649-12-1 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0436-100mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-ethylamine |
4649-12-1 | 97% | 100mg |
1060.05CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0149-10g |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
4649-12-1 | 95% | 10g |
$1450 | 2023-09-07 | |
| Matrix Scientific | 132411-10g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine, 97% |
4649-12-1 | 97% | 10g |
$2880.00 | 2023-09-07 | |
| Matrix Scientific | 132411-25g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine, 97% |
4649-12-1 | 97% | 25g |
$5760.00 | 2023-09-07 | |
| Fluorochem | 228219-1g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
4649-12-1 | 95% | 1g |
£288.00 | 2022-02-28 |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine Suppliers
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine
Comprehensive Overview of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine (CAS No. 4649-12-1): Properties, Applications, and Research Insights
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine (CAS No. 4649-12-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound, often referred to as a pyrrolopyridine derivative, belongs to a class of nitrogen-containing heterocycles known for their versatility in drug discovery and material science. Its molecular structure combines a pyrrolopyridine core with an ethanamine side chain, making it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for heterocyclic compounds like 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine has surged, driven by their role in developing kinase inhibitors, neurotransmitter modulators, and anticancer agents. Researchers are particularly interested in its potential to target protein-protein interactions and enzyme active sites, which are critical in treating diseases such as cancer, inflammation, and neurological disorders. The compound's CAS No. 4649-12-1 is frequently searched in academic databases and chemical catalogs, reflecting its growing importance in medicinal chemistry.
One of the key advantages of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine is its adaptability in structure-activity relationship (SAR) studies. By modifying its ethanamine moiety or pyrrolopyridine scaffold, scientists can fine-tune its pharmacological properties, such as bioavailability, selectivity, and binding affinity. This flexibility has led to its inclusion in high-throughput screening libraries, where it serves as a lead compound for identifying novel drug candidates. Additionally, its low molecular weight and favorable logP value make it an attractive candidate for central nervous system (CNS) drug development.
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine typically involves multi-step organic reactions, including cyclization, amination, and functional group transformations. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to improve yield and purity, addressing challenges such as regioselectivity and byproduct formation. These innovations align with the broader trend of green chemistry, where researchers prioritize efficiency and sustainability in chemical production.
Beyond pharmaceuticals, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine has potential applications in agrochemicals and material science. Its electron-rich aromatic system makes it a candidate for designing organic semiconductors or ligands for catalysis. However, most current research focuses on its biological activity, with studies exploring its interactions with G-protein-coupled receptors (GPCRs) and ion channels. These investigations are often linked to trending topics like precision medicine and personalized therapeutics, where understanding molecular targets is crucial.
In summary, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine (CAS No. 4649-12-1) represents a promising scaffold in modern chemistry and drug discovery. Its multifunctional design, combined with ongoing advancements in synthetic methodologies, positions it as a cornerstone for future innovations in life sciences and material engineering. As interest in small-molecule therapeutics continues to rise, this compound is likely to remain a focal point for both academic and industrial research.
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